molecular formula C17H17ClN2O3 B2843599 N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide CAS No. 429622-79-7

N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide

Cat. No. B2843599
CAS RN: 429622-79-7
M. Wt: 332.78
InChI Key: REIJOXUVPZYRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as CMMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CMMD belongs to the class of compounds known as benzamides, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has also been reported to exhibit anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide in laboratory experiments is its high purity and stability. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide and its potential applications in other areas of medicine, such as inflammation and pain management.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, or N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethylenediamine to yield N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide can induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIJOXUVPZYRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.